molecular formula C30H24Br2N4O6 B12473775 N,N'-ethane-1,2-diylbis[4-bromo-N-(2-methylphenyl)-3-nitrobenzamide]

N,N'-ethane-1,2-diylbis[4-bromo-N-(2-methylphenyl)-3-nitrobenzamide]

Cat. No.: B12473775
M. Wt: 696.3 g/mol
InChI Key: HKAQUWXIRQAIIP-UHFFFAOYSA-N
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Description

4-BROMO-N-{2-[1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple bromine, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{2-[1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of bromobenzene derivatives to introduce nitro groups. Subsequent steps involve formylation and amination reactions to attach the formamido and ethyl groups. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{2-[1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

4-BROMO-N-{2-[1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{2-[1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Shares similar bromine and nitro groups but lacks the complex formamido and ethyl groups.

    4-Bromoacetanilide: Contains a bromine atom and an acetamide group, but differs in its overall structure and functional groups.

    4-Methyl-2-nitroaniline: Similar nitro group but with a methyl substituent instead of bromine.

Uniqueness

4-BROMO-N-{2-[1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE is unique due to its combination of multiple bromine, nitro, and formamido groups, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C30H24Br2N4O6

Molecular Weight

696.3 g/mol

IUPAC Name

4-bromo-N-[2-(N-(4-bromo-3-nitrobenzoyl)-2-methylanilino)ethyl]-N-(2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C30H24Br2N4O6/c1-19-7-3-5-9-25(19)33(29(37)21-11-13-23(31)27(17-21)35(39)40)15-16-34(26-10-6-4-8-20(26)2)30(38)22-12-14-24(32)28(18-22)36(41)42/h3-14,17-18H,15-16H2,1-2H3

InChI Key

HKAQUWXIRQAIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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